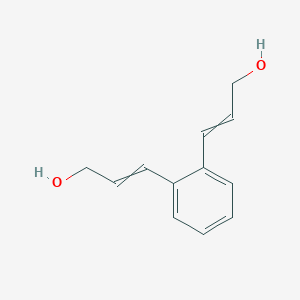
16-Hydroxytricos-8-ene-4,6,17,19-tetraynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Hydroxytricos-8-ene-4,6,17,19-tetraynoic acid is a complex organic compound characterized by its unique structure, which includes multiple triple bonds and a hydroxyl group. This compound consists of 28 hydrogen atoms, 23 carbon atoms, and 3 oxygen atoms, making it a molecule with a total of 54 atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 16-Hydroxytricos-8-ene-4,6,17,19-tetraynoic acid would likely involve scalable versions of the laboratory synthesis techniques. This could include the use of flow chemistry for continuous production and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
16-Hydroxytricos-8-ene-4,6,17,19-tetraynoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bonds can be reduced to double or single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the triple bonds would yield alkenes or alkanes .
Scientific Research Applications
16-Hydroxytricos-8-ene-4,6,17,19-tetraynoic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 16-Hydroxytricos-8-ene-4,6,17,19-tetraynoic acid involves its interaction with molecular targets and pathways within biological systems
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 16-Hydroxytricos-8-ene-4,6,17,19-tetraynoic acid include other polyunsaturated fatty acids and hydroxylated alkynes. Examples include:
- 16-Hydroxyhexadecanoic acid
- 8,11,14-Eicosatrienoic acid
- 9-Hydroxy-10,12-octadecadienoic acid
Uniqueness
What sets this compound apart is its unique combination of multiple triple bonds and a hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Properties
| 158182-79-7 | |
Molecular Formula |
C23H28O3 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
16-hydroxytricos-8-en-4,6,17,19-tetraynoic acid |
InChI |
InChI=1S/C23H28O3/c1-2-3-4-13-16-19-22(24)20-17-14-11-9-7-5-6-8-10-12-15-18-21-23(25)26/h5-6,22,24H,2-3,7,9,11,14,17-18,20-21H2,1H3,(H,25,26) |
InChI Key |
QGZIGGVDPDGDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC#CC(CCCCCCC=CC#CC#CCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-2-{[(naphthalen-2-yl)oxy]methyl}quinazolin-4(3H)-one](/img/structure/B14285209.png)

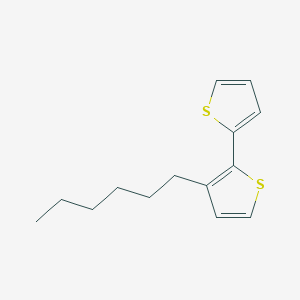
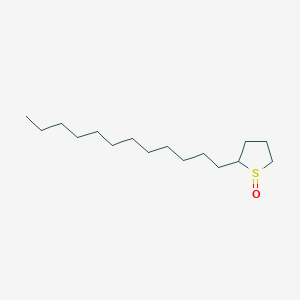
![Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro-](/img/structure/B14285235.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14285241.png)

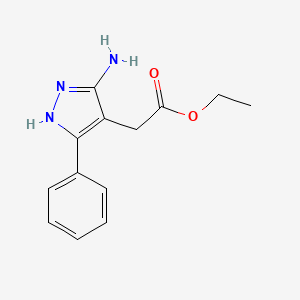
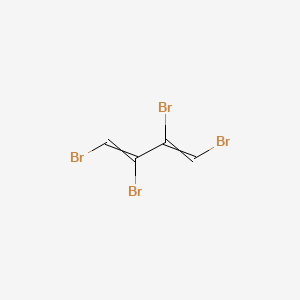
![Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)-](/img/structure/B14285280.png)
